molecular formula C11H10IN3 B2551507 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 321385-64-2

1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B2551507
CAS No.: 321385-64-2
M. Wt: 311.126
InChI Key: MQOBSOVPHZBYQD-UHFFFAOYSA-M
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Description

1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the imidazolium cation and the iodide anion in this compound contributes to its unique chemical properties and reactivity.

Scientific Research Applications

1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst or ligand in various organic synthesis reactions, including coupling reactions and polymerization processes.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and material science.

Mechanism of Action

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Research into imidazole derivatives is ongoing, due to their prevalence in biologically active compounds. Future work may involve the synthesis of new derivatives, exploration of their biological activity, and development of more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 2-cyanophenyl derivatives with methyl imidazole in the presence of an iodinating agent. One common method is the quaternization of 1-methylimidazole with 2-cyanophenyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, where the imidazolium cation can be reduced or oxidized under specific conditions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of base and organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolium salts, reduced or oxidized imidazolium derivatives, and coupled products with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium bromide
  • 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium chloride
  • 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate

Uniqueness

1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of the iodide anion, which imparts distinct reactivity and stability compared to its bromide, chloride, and tetrafluoroborate counterparts. The iodide ion’s larger size and lower electronegativity influence the compound’s solubility, melting point, and overall chemical behavior.

Properties

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)benzonitrile;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N3.HI/c1-13-6-7-14(9-13)11-5-3-2-4-10(11)8-12;/h2-7,9H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBSOVPHZBYQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C2=CC=CC=C2C#N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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